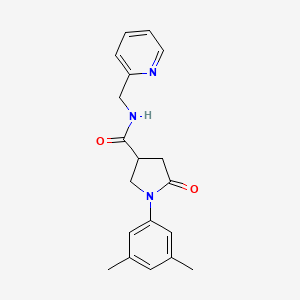![molecular formula C21H22N4O4S2 B11166102 N~1~-[4-({4-[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]piperazino}sulfonyl)phenyl]acetamide](/img/structure/B11166102.png)
N~1~-[4-({4-[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]piperazino}sulfonyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[4-({4-[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]piperazino}sulfonyl)phenyl]acetamide is a complex organic compound that features a benzothiazole moiety, a piperazine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-({4-[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]piperazino}sulfonyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone . The piperazine ring is then introduced via nucleophilic substitution reactions, followed by the addition of the sulfonyl group through sulfonation reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as microwave irradiation and one-pot multicomponent reactions could be employed to streamline the synthesis .
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-({4-[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]piperazino}sulfonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole moiety can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
N~1~-[4-({4-[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]piperazino}sulfonyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-[4-({4-[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]piperazino}sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites . These interactions can disrupt normal cellular processes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives, such as:
1,3-Benzothiazole: A simpler benzothiazole compound with various applications.
6-chlorobenzo[d]thiazol-2-ylhydrazine carboxamide: Another benzothiazole derivative with pharmacological activity.
Uniqueness
N~1~-[4-({4-[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]piperazino}sulfonyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C21H22N4O4S2 |
|---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
N-[4-[4-(2-methyl-1,3-benzothiazole-6-carbonyl)piperazin-1-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C21H22N4O4S2/c1-14(26)22-17-4-6-18(7-5-17)31(28,29)25-11-9-24(10-12-25)21(27)16-3-8-19-20(13-16)30-15(2)23-19/h3-8,13H,9-12H2,1-2H3,(H,22,26) |
InChI Key |
ZZHDSXCPUUPCFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-N-{6-[(3-oxopiperazino)carbonyl]-1,3-benzothiazol-2-yl}-1-benzenesulfonamide](/img/structure/B11166023.png)
![N-[(naphthalen-2-yloxy)acetyl]-L-methionine](/img/structure/B11166037.png)
![1-[4-(Furan-2-carbonyl)-piperazin-1-yl]-2-phenylmethanesulfonyl-ethanone](/img/structure/B11166038.png)
![N-[2-(1H-indol-3-yl)ethyl]-5-phenyl-2-thiophenecarboxamide](/img/structure/B11166040.png)
![1-(3,4-dimethylphenyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11166049.png)
![3-(benzylsulfonyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11166055.png)
![6-ethyl-4-phenyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B11166057.png)
![4-[(4-Ethylpiperazin-1-yl)carbonyl]-1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pyrrolidin-2-one](/img/structure/B11166060.png)
![N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)benzamide](/img/structure/B11166062.png)

![3-cyclohexyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B11166064.png)


![7-[(2-chloro-6-fluorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one](/img/structure/B11166091.png)
